molecular formula C7H10O4 B6277140 methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate CAS No. 2763776-71-0

methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate

Cat. No.: B6277140
CAS No.: 2763776-71-0
M. Wt: 158.2
InChI Key:
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Description

Methyl 3,7-dioxabicyclo[410]heptane-1-carboxylate is a bicyclic organic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,6-dihydro-2H-pyran with m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures (0°C) and then allowing the reaction to warm to room temperature . The reaction typically proceeds with good yields, and the product can be purified by standard organic techniques such as extraction and distillation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions, such as sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, which can be exploited in synthetic chemistry and other applications. The exact molecular targets and pathways depend on the context of its use, such as in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dioxabicyclo[4.1.0]heptane: A related compound with a similar bicyclic structure.

    Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate: Another compound with a comparable structure but different functional groups.

Uniqueness

Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate is unique due to its specific functional groups and the resulting chemical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science.

Properties

CAS No.

2763776-71-0

Molecular Formula

C7H10O4

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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